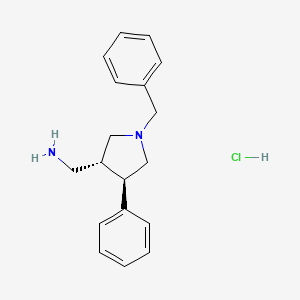

((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine hydrochloride

Description

((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine hydrochloride is a stereospecific pyrrolidine derivative with a benzyl group at the N1 position, a phenyl substituent at the C4 position, and a methanamine group at C3. Its molecular formula is C₁₈H₂₃ClN₂ (free base: C₁₈H₂₂N₂ + HCl), with a molecular weight of 302.85 g/mol.

Properties

Molecular Formula |

C18H23ClN2 |

|---|---|

Molecular Weight |

302.8 g/mol |

IUPAC Name |

[(3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]methanamine;hydrochloride |

InChI |

InChI=1S/C18H22N2.ClH/c19-11-17-13-20(12-15-7-3-1-4-8-15)14-18(17)16-9-5-2-6-10-16;/h1-10,17-18H,11-14,19H2;1H/t17-,18+;/m1./s1 |

InChI Key |

DIZIQKGZCVXNDT-URBRKQAFSA-N |

Isomeric SMILES |

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C3=CC=CC=C3)CN.Cl |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

Substitution Reactions: The benzyl and phenyl groups are introduced through substitution reactions, often using benzyl halides and phenyl halides in the presence of suitable catalysts.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenyl groups, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can be performed on the pyrrolidine ring or the benzyl group, often using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halides and suitable nucleophiles in the presence of catalysts like palladium or copper.

Major Products:

Oxidation: Benzyl alcohol, benzophenone.

Reduction: Benzylamine, phenylethylamine.

Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.

Biology: In biological research, it is used to study the interactions of chiral molecules with biological targets, aiding in the understanding of stereochemistry in biological systems.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders due to its structural similarity to neurotransmitters.

Industry: In the industrial sector, it is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to fit into binding sites with high specificity, modulating the activity of its targets. This can lead to various biological effects, including changes in neurotransmitter levels or enzyme activity.

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structural analogs identified in the evidence, highlighting substituent variations and physicochemical properties:

| Compound Name (Hydrochloride Form) | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Target Compound | C₁₈H₂₃ClN₂ | Benzyl (N1), Phenyl (C4) | 302.85 | Stereospecific (3R,4R), hydrochloride |

| [1-(4-Methylphenyl)pyrrolidin-3-yl]methanamine | C₁₂H₁₇ClN₂ | 4-Methylphenyl (C4) | 224.73 | Increased lipophilicity (CH₃ group) |

| rac-(3S,4R)-1-Benzyl-4-(3-methylphenyl)pyrrolidine | C₁₉H₂₁NO₂ | 3-Methylphenyl (C4), rac mixture | 307.37 | Racemic stereochemistry, ester group |

| 1-(3-Chloro-4-ethoxyphenyl)methanamine | C₉H₁₃Cl₂NO | 3-Cl, 4-OCH₂CH₃ | 222.12 | Electron-withdrawing substituents |

Substituent Effects on Physicochemical Properties

- The 3-chloro-4-ethoxyphenyl derivative (C₉H₁₃Cl₂NO) combines electron-withdrawing Cl and polar OCH₂CH₃ groups, likely reducing lipophilicity compared to the target compound .

- Stereochemical Impact: The racemic rac-(3S,4R) analog (C₁₉H₂₁NO₂) demonstrates how stereoisomerism alters molecular conformation. The (3S,4R) configuration may lead to distinct binding interactions in chiral environments compared to the (3R,4R) target compound .

Biological Activity

Overview

((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine hydrochloride, also known by its CAS number 116169-52-9, is a chiral amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with benzyl and phenyl substituents, contributing to its unique chemical properties. The molecular formula is , with a molecular weight of 282.38 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₂ |

| Molecular Weight | 282.38 g/mol |

| CAS Number | 116169-52-9 |

| IUPAC Name | [(3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]methanamine hydrochloride |

The biological activity of ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine hydrochloride is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. It is hypothesized that the compound may function as a modulator of neurotransmission, particularly involving dopaminergic and adrenergic pathways.

Biological Activity

Research indicates that this compound exhibits several pharmacological properties:

1. Neuropharmacological Effects

- Studies have shown that ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine hydrochloride may influence dopamine receptor activity. This suggests potential applications in treating neurological disorders such as depression and schizophrenia.

2. Antidepressant Activity

- Animal models have demonstrated that the compound can produce antidepressant-like effects in behavioral tests, indicating its potential as a therapeutic agent for mood disorders.

3. Analgesic Properties

- Preliminary studies suggest that this compound may have analgesic effects, possibly through modulation of pain pathways in the central nervous system.

Case Study 1: Neuropharmacological Assessment

A study conducted on rats indicated that administration of ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine hydrochloride resulted in significant reductions in depressive-like behaviors in forced swim tests compared to control groups. The results highlighted the potential role of this compound in modulating serotonin and norepinephrine levels.

Case Study 2: Analgesic Evaluation

In a controlled experiment assessing pain response using the hot plate test, subjects treated with the compound exhibited increased pain thresholds compared to untreated controls. This suggests a possible mechanism involving opioid receptor modulation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine hydrochloride, it can be compared to structurally similar compounds:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| ((3R,4R)-1-Benzyl-4-methylpiperidine) | Dopaminergic modulation | Antidepressant |

| ((3R,4R)-1-Benzyl-4-hydroxy-pyrrolidine) | Serotonin reuptake inhibition | Anxiolytic |

| ((3R,4R)-1-benzyl-pyrrolidine) | Non-selective receptor antagonist | Analgesic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.